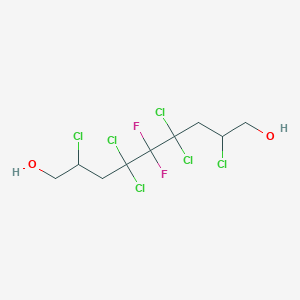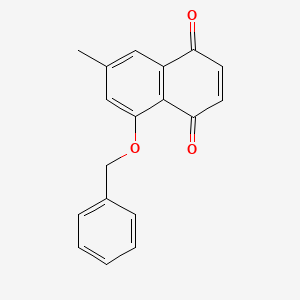
5-(Benzyloxy)-7-methylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-7-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a benzyloxy group at the 5-position and a methyl group at the 7-position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-7-methylnaphthalene-1,4-dione typically involves the introduction of the benzyloxy group and the methyl group onto the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride and methyl chloride are used as acylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The naphthoquinone core can be reduced to form a dihydronaphthoquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dihydronaphthoquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-7-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Generating Reactive Oxygen Species: Inducing oxidative stress by generating reactive oxygen species, leading to cell damage and death
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzyloxyindole: Another compound with a benzyloxy group, known for its biological activities.
1,4-Dimethylbenzene: A simpler aromatic compound with methyl groups at the 1 and 4 positions.
Uniqueness
5-(Benzyloxy)-7-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
75445-60-2 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
7-methyl-5-phenylmethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O3/c1-12-9-14-15(19)7-8-16(20)18(14)17(10-12)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clé InChI |
QPPBYEMNWPFRJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


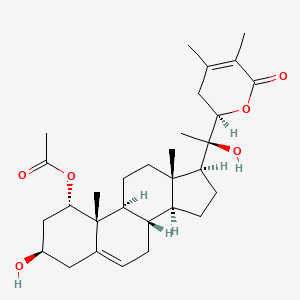

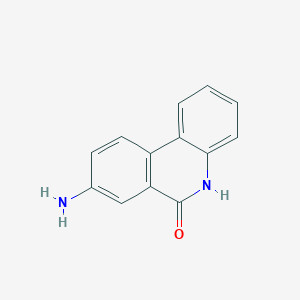
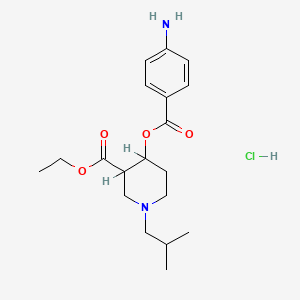

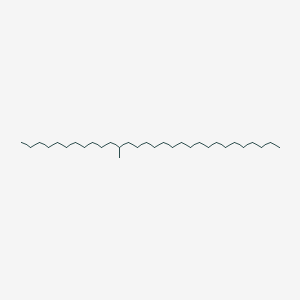

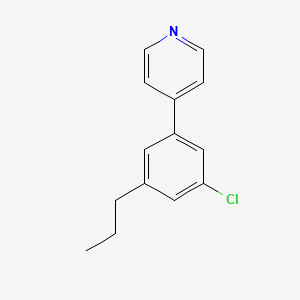

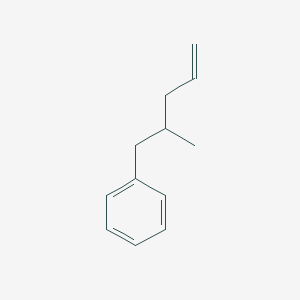

![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)

